molecular formula C12H8ClFN4 B1420390 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1097095-32-3

4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1420390
M. Wt: 262.67 g/mol
InChI Key: VJKFLLUUIHIJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . It has a molecular weight of 248.65 . This compound has been used in the synthesis of novel CDK2 inhibitors, which are important in cancer treatment .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . The InChI code for this compound is 1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-7(13)2-4-8/h1-6H .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers .


Physical And Chemical Properties Analysis

This compound is a brown solid with a melting point of 183-144 °C . The IR (KBr) cm-1 values are: 3455-3440 (OH), 3325 (NH), 1668 (C O), 1615 (C N) . The 1H-NMR (DMSO-d6) (ppm) values are: 11.25 (brs, 1H, NH, D2O exchangeable), 8.72 (brs, 1H, NH, D2O exchangeable), 8.51 (s, 1H, pyrimidine-H2), 8.02 (s, 1H, pyrazolo-H3), 7.58 (d, J = 8 Hz, 1H, phenyl-H2, H6), 6.96 (d, J = 8 Hz, 1H, phenyl) .

Scientific Research Applications

3. Antioxidant Applications

  • Application Summary : Pyrimidines display a range of pharmacological effects including antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
  • Results/Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

4. Neuroprotective and Anti-neuroinflammatory Applications

  • Application Summary : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results/Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

5. Antiviral Applications

  • Application Summary : Pyrimidines and its derivatives have been proven to use antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections.
  • Results/Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

6. Anticancer Applications

  • Application Summary : All the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests potential anticancer applications.
  • Results/Outcomes : The results suggest that these compounds have promising anticancer properties .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, more research could be conducted to understand its synthesis process, chemical reactions, mechanism of action, and safety and hazards .

properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-8(14)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKFLLUUIHIJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.